(R)-donepezil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-donepezil is a chiral compound used primarily as a medication for the treatment of Alzheimer’s disease. It is a selective and reversible inhibitor of the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, ®-donepezil increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This action helps to alleviate some of the cognitive symptoms associated with Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-donepezil typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of 2,3-dihydro-5,6-dimethoxy-2-[(1-methyl-1H-indol-3-yl)methyl]-1H-inden-1-one with a suitable reagent.
Reduction: The intermediate is then subjected to reduction conditions to form the corresponding alcohol.
Resolution: The racemic mixture of the alcohol is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Final steps: The desired ®-enantiomer is then further reacted to form ®-donepezil.
Industrial Production Methods
Industrial production of ®-donepezil involves optimizing the synthetic route for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Purification: Implementing efficient purification techniques to isolate the desired ®-enantiomer.
Quality control: Conducting rigorous quality control tests to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-donepezil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-donepezil to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
®-donepezil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on cholinergic neurotransmission and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease to improve cognitive function.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
®-donepezil exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced cholinergic neurotransmission helps to improve cognitive function in patients with Alzheimer’s disease. The molecular targets involved include the active site of acetylcholinesterase, where ®-donepezil binds and inhibits the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor with a similar mechanism of action.
Tacrine: An older acetylcholinesterase inhibitor with a different chemical structure.
Uniqueness of ®-donepezil
®-donepezil is unique due to its high selectivity and reversible inhibition of acetylcholinesterase. This selectivity reduces the likelihood of side effects compared to other cholinesterase inhibitors. Additionally, ®-donepezil has a longer half-life, allowing for once-daily dosing, which improves patient compliance.
Properties
Molecular Formula |
C24H29NO3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m1/s1 |
InChI Key |
ADEBPBSSDYVVLD-HXUWFJFHSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.